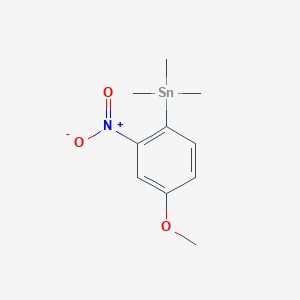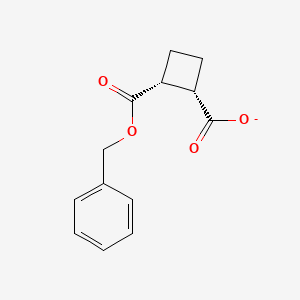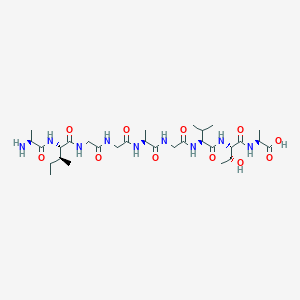
L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine is a complex peptide composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine residue, leading to the formation of hydroxy derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide.
Industrial: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Alanyl-L-glutamine: Known for its stability and solubility, making it valuable in parenteral nutrition.
Uniqueness
L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it suitable for specialized applications that other peptides may not fulfill.
Propiedades
Número CAS |
647837-42-1 |
|---|---|
Fórmula molecular |
C30H53N9O11 |
Peso molecular |
715.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H53N9O11/c1-9-14(4)23(38-25(44)15(5)31)27(46)34-10-19(41)32-11-20(42)35-16(6)26(45)33-12-21(43)37-22(13(2)3)28(47)39-24(18(8)40)29(48)36-17(7)30(49)50/h13-18,22-24,40H,9-12,31H2,1-8H3,(H,32,41)(H,33,45)(H,34,46)(H,35,42)(H,36,48)(H,37,43)(H,38,44)(H,39,47)(H,49,50)/t14-,15-,16-,17-,18+,22-,23-,24-/m0/s1 |
Clave InChI |
UMVZCGXZIZFIPB-OQSDRYHISA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)

![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)

![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)
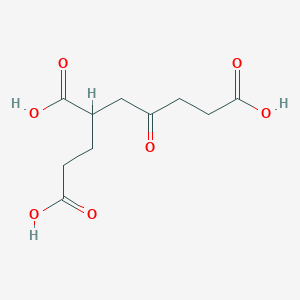
![3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one](/img/structure/B12585556.png)
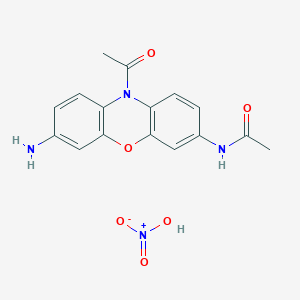
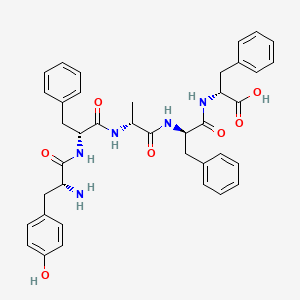

![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)

